AM4113 is a synthetic compound classified as a neutral cannabinoid receptor type 1 (CB1) antagonist. [, ] This classification distinguishes it from inverse agonists like rimonabant, which suppress the basal activity of CB1 receptors. [, , , , , , ] Neutral antagonists, on the other hand, are believed to block CB1 receptors without altering their constitutive activity. [, , , , ]
AM4113 serves as a valuable tool in scientific research, specifically in understanding the role of CB1 receptors in various physiological processes. [, , , , , , , , , , , , , , , , ] Its use in preclinical studies provides insights into the therapeutic potential of targeting the endocannabinoid system for conditions such as obesity, metabolic disorders, drug addiction, and pain. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of AM4113 involves a multi-step chemical process. The compound is derived from pyrazole-3-carboxamide analogs, specifically designed to enhance its pharmacological properties compared to its predecessors. The synthesis typically includes:
Technical details regarding the synthesis can be found in studies that describe the methodologies employed in creating this compound .
The molecular structure of AM4113 can be described by its chemical formula, which is C₁₄H₁₄Cl₂N₄O. The structural features include:
AM4113 undergoes various chemical reactions primarily related to its interaction with cannabinoid receptors. Key reactions include:
Technical analyses often employ radiolabeled ligands to study these interactions in vitro and in vivo .
The mechanism of action of AM4113 involves its role as a neutral antagonist at the CB1 receptor. Unlike inverse agonists that actively reduce receptor activity, AM4113 stabilizes the inactive state of the receptor without initiating any signaling cascade. This leads to:
AM4113 exhibits several notable physical and chemical properties:
AM4113 has garnered interest for various scientific applications:
The endocannabinoid system (ECS) comprises endogenous ligands (e.g., anandamide [AEA], 2-arachidonoylglycerol [2-AG]), metabolic enzymes, and G-protein-coupled cannabinoid receptors CB1 and CB2. CB1 receptors (CB1Rs) are among the most abundant GPCRs in the mammalian brain, densely expressed in cortical GABAergic interneurons, glutamatergic neurons, and astrocytes [3] [9]. Their activation primarily inhibits neurotransmitter release via retrograde signaling: postsynaptic eCB synthesis (e.g., 2-AG mobilization via PLCβ-DAGLα cascade) suppresses presynaptic GABA or glutamate release through Gi/o-mediated pathways [9]. Key mechanisms include:
CB2 receptors (CB2Rs) are predominantly peripheral immune modulators, though CNS roles in microglial function and neuroinflammation are emerging [3] [7]. Unlike CB1Rs, CB2Rs show minimal involvement in synaptic plasticity.
Table 1: Key Cannabinoid Receptor Signaling Pathways
Receptor | Primary Signaling | Neuronal Localization | Synaptic Function |
---|---|---|---|
CB1R | Gi/o-coupled: ↓cAMP, ↓VGCCs | Presynaptic terminals, astrocytes | Retrograde inhibition of NT release, DSI/DSE, LTD |
CB2R | Gi/o-coupled: ↓cAMP, ↑MAPK | Microglia, low neuronal density | Immune modulation, neuroprotection |
Dysregulated CB1R signaling is implicated in schizophrenia, substance use disorders (SUDs), and depression:
Table 2: CB1R Dysregulation in Neuropsychiatric Disorders
Disorder | CB1R Alteration | Functional Consequence |
---|---|---|
Schizophrenia | ↓ CB1R binding (PET studies) | Impaired glutamatergic/GABAergic transmission |
Cocaine Use Disorder | ↑ CB1R in prelimbic cortex | Enhanced cue-induced reinstatement |
Opioid Use Disorder | CB1R-μ-opioid receptor heterodimerization | Potentiated reward signaling |
Inverse agonists like rimonabant suppress constitutive CB1R activity, reducing appetite and drug reward but provoking adverse effects (e.g., nausea, anhedonia) via non-canonical pathways [5] [8]. By contrast, neutral antagonists (e.g., AM4113) competitively block endogenous cannabinoids without altering basal signaling:
Table 3: Neutral Antagonists vs. Inverse Agonists
Property | AM4113 (Neutral Antagonist) | Rimonabant (Inverse Agonist) |
---|---|---|
cAMP modulation | No effect on basal levels | ↑ Basal cAMP production |
G protein coupling | Pure CB1R blockade | Suppresses constitutive activity |
Therapeutic window | Absence of nausea/anhedonia | High risk of psychiatric side effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7